Malyngamide Q vs. Malyngamide A – C‑6 Chloromethylene Olefin Geometry Divergence
DPFGSE 1D NOE experiments demonstrated that malyngamide Q possesses a different geometrical stereochemistry at C‑6 of the chloromethylene group compared to malyngamide A and all other malyngamides known at the time [1]. Specifically, malyngamide A exhibits the E‑configuration at C‑6, whereas malyngamide Q adopts the Z‑configuration [1]. This assignment was corroborated by the structural analysis of malyngamide R, in which the Z‑stereochemistry was unambiguously confirmed through measurement of key diagnostic ³J(C,H) couplings using the HSQMBC pulse sequence [1].
| Evidence Dimension | C‑6 chloromethylene olefin geometry |
|---|---|
| Target Compound Data | Malyngamide Q: Z (cis) configuration at C‑6 |
| Comparator Or Baseline | Malyngamide A and the majority of previously reported malyngamides: E (trans) configuration at C‑6 |
| Quantified Difference | Qualitative inversion of olefin geometry; stereochemical assignment confirmed via DPFGSE 1D NOE and, for the closely related malyngamide R, ³J(C,H) coupling constants |
| Conditions | 1D and 2D NMR spectroscopy (Bruker DRX 600 MHz); DPFGSE 1D NOE experiments; HSQMBC pulse sequence for malyngamide R |
Why This Matters
C‑6 geometry defines the three-dimensional orientation of the chloromethylene side chain and dictates which downstream biological targets can engage the molecule, making it a critical selection parameter for structure–activity relationship studies.
- [1] Milligan, K.E., Márquez, B., Williamson, R.T., Davies-Coleman, M., Gerwick, W.H. Two new malyngamides from a Madagascan Lyngbya majuscula. J. Nat. Prod. 2000, 63, 965–968. DOI: 10.1021/np000038p. View Source
